rac-(3R,4R)-4-benzoyloxolan-3-amine
Beschreibung
rac-(3R,4R)-4-benzoyloxolan-3-amine is a chiral compound that belongs to the class of oxolanes It is characterized by the presence of a benzoyl group attached to the oxolane ring, which is further substituted with an amine group
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone |
InChI |
InChI=1S/C11H13NO2/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
NIRDMPWJYQTMJJ-NXEZZACHSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(CO1)N)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-benzoyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzoyl-substituted precursor with an amine source in the presence of a catalyst can lead to the formation of the desired oxolane ring .
Industrial Production Methods
Industrial production of rac-(3R,4R)-4-benzoyloxolan-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
rac-(3R,4R)-4-benzoyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl-substituted oxolanes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
rac-(3R,4R)-4-benzoyloxolan-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-4-benzoyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- rac-(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
- rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,4R)-4-benzoyloxolan-3-amine is unique due to its specific structural features, such as the benzoyl group attached to the oxolane ring and the presence of an amine group. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
